

(2-(Aminomethyl)phenyl)boronic acid molecular weight and formula

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Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)boronic acid

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An In-depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2-(Aminomethyl)phenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and a representative experimental protocol for its incorporation into peptides.

Chemical Properties and Identification

(2-(Aminomethyl)phenyl)boronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group and an aminomethyl group. This unique structure allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex molecules.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C7H10BNO2	[1][2][3][4]
Molecular Weight	150.97 g/mol	[1][2][3][4][5][6]
CAS Number	248274-03-5	[1][2][3]
Monoisotopic Mass	151.0804587 Da	[1][2]
Topological Polar Surface Area	66.5 Å ²	[1][2]
Hydrogen Bond Donor Count	3	[1][2]
Hydrogen Bond Acceptor Count	3	[1][2]
Rotatable Bond Count	2	[1][2]

Applications in Research and Development

(2-(Aminomethyl)phenyl)boronic acid and its derivatives are of significant interest in several areas of chemical and biomedical research.

- **Peptide and Protein Modification:** A key application is the functionalization of peptides and proteins.[1][7] The ortho-aminomethyl group is particularly important as it facilitates the binding of saccharides under physiological pH conditions.[1] This property is leveraged in the development of biosensors and for studying carbohydrate-protein interactions.
- **Suzuki-Miyaura Cross-Coupling Reactions:** Like other arylboronic acids, this compound is a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8][9][10] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals.[2][11]
- **Drug Discovery and Development:** Boronic acids are recognized as important pharmacophores in medicinal chemistry.[11][12][13] The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited in the design of enzyme inhibitors and glucose-responsive drug delivery systems.[6][14][15] For instance, phenylboronic acid derivatives have been explored for insulin delivery systems that release the hormone in response to glucose levels.[14]

- Bifunctional Catalysis: Aminoboronic acids have shown promise as bifunctional catalysts in organic reactions, such as direct amide formation and aldol reactions.^[16]

Experimental Protocol: Functionalization of Peptides

The following is a representative protocol for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid, a precursor that yields the desired **(2-(aminomethyl)phenyl)boronic acid** moiety on the peptide. This method is advantageous due to the commercial availability of the precursor and its ability to introduce the critical o-aminomethyl functionality.^[1]

Objective: To covalently attach the **(2-(aminomethyl)phenyl)boronic acid** group to a peptide.

Materials:

- Peptide with a secondary amine functionality
- o-(bromomethyl)phenylboronic acid
- Acetonitrile (MeCN)
- Water (H₂O)
- Methanol (MeOH) (if required for solubility)
- Hünig's base (N,N-Diisopropylethylamine, DIPEA)
- High-Performance Liquid Chromatography (HPLC) for purification

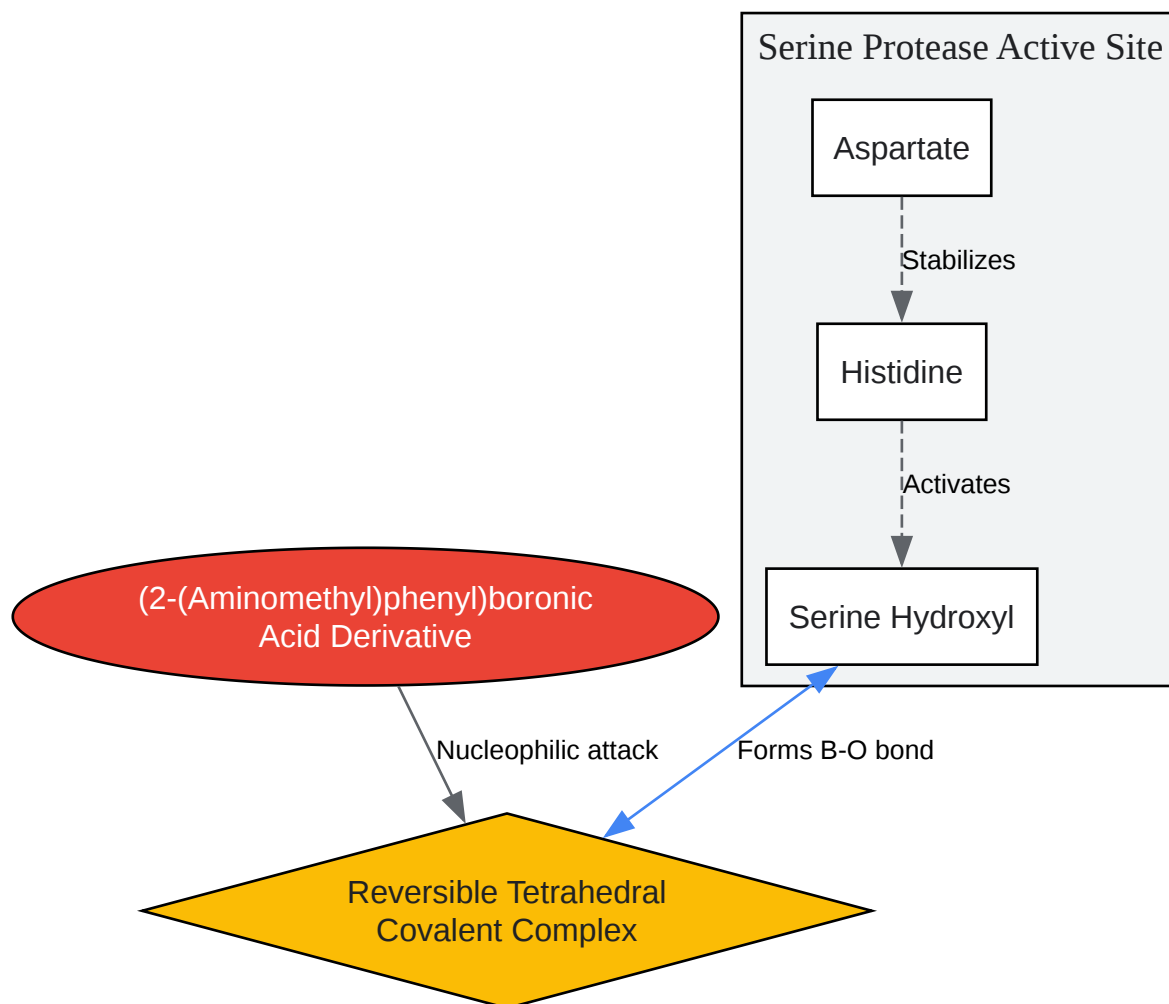
Procedure:

- Dissolve the peptide in a 1:1 (v/v) mixture of water and acetonitrile.
- To this solution, add Hünig's base. If the peptide precipitates, add a small amount of methanol to redissolve it.
- Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.

- Allow the reaction to stir overnight at room temperature.
- The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and another portion of Hünig's base.
- Continue to stir the reaction until completion, which can be monitored by a suitable analytical technique (e.g., LC-MS).
- Upon completion, the modified peptide is purified by preparative HPLC.
- The fractions containing the purified product are collected, and the solvent is removed, for example, by rotary evaporation followed by lyophilization.^[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the peptide functionalization protocol described above.



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